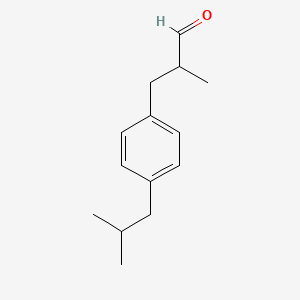

3-(4-isobutylphenyl)-2-methylpropanal

Description

Significance and Research Rationale of Aldehyde Compounds in Chemical Science

Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. wikipedia.orgbritannica.com This functional group, known as the formyl group, imparts a distinct polarity and high reactivity to the molecule, making aldehydes pivotal in both biological and industrial chemistry. wikipedia.orgbritannica.commsu.edu Their significance stems from their versatile chemical behavior; they can be readily oxidized to carboxylic acids and reduced to alcohols, and they undergo a wide variety of nucleophilic addition and condensation reactions. wikipedia.orgmsu.edu

In nature, aldehydes are widespread, contributing to the pleasant odors of many essential oils, such as cinnamaldehyde in cinnamon and vanillin in vanilla. wikipedia.orgalphaaromatics.com They also play crucial roles in physiological processes; for instance, retinal (vitamin A aldehyde) is essential for vision, and glucose, a fundamental sugar, exists as an aldehyde (in its open-chain form). britannica.com The reactivity of the aldehyde group, while biologically useful, can also lead to cellular damage if not properly regulated, as seen with metabolic byproducts like acetaldehyde. creative-proteomics.comcreative-proteomics.com

The research rationale for studying aldehydes is compelling. They are fundamental building blocks in organic synthesis, serving as key intermediates in the production of pharmaceuticals, dyes, resins, solvents, and perfumes. britannica.comalphaaromatics.comchemicalsafetyfacts.org The plastics industry utilizes aldehyde condensation polymers to create materials like Bakelite. britannica.comlibretexts.org In perfumery, both naturally derived and synthetically produced aldehydes are indispensable for creating a wide range of fragrances. alphaaromatics.comchemicalsafetyfacts.org The study of aldehydes continues to be a vibrant area of chemical science, driven by the need for new synthetic methodologies and the discovery of novel applications for these versatile compounds. msu.eduresearchgate.net

Historical Context of the Compound in Organic Synthesis Research

While specific research history for 3-(4-isobutylphenyl)-2-methylpropanal is not extensively documented in landmark syntheses, its historical context is intrinsically linked to the development of synthetic routes for the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). The aldehyde that is a direct precursor to ibuprofen is its structural isomer, 2-(4-isobutylphenyl)propanal.

The industrial synthesis of ibuprofen has been a subject of intense research, leading to greener and more efficient processes. The original Boots process, developed in the 1960s, was a six-step synthesis that involved an aldehyde intermediate. sciencesnail.com In one variation of this process, an α,β-epoxy ester is hydrolyzed and decarboxylated to yield the target aldehyde, which is then converted to ibuprofen. sciencesnail.com Another pathway involves the Darzens condensation to generate 1-(4-isobutylphenyl) propionaldehyde, which is then oxidized to ibuprofen. google.com

Later developments, like the Hoechst process, provided a more atom-economical, three-step synthesis that bypassed the specific aldehyde intermediate of the Boots method. sciencesnail.com However, research into alternative synthetic routes has continued, with various methods exploring the formation and conversion of related aldehydes. For instance, some protocols have reported the unexpected formation of an isomeric aldehyde as a major product, which could then be oxidized to yield ibuprofen. nih.gov The study of compounds like this compound is situated within this broader research effort to understand the synthesis and reactivity of ibuprofen analogues and related phenylalkanal structures.

Structural Characteristics and Chirality Considerations of this compound

The structure of this compound consists of three main features: a benzene (B151609) ring substituted with an isobutyl group at the para (4-) position, a propyl chain attached to the ring, and a methyl group at the second carbon (C2) of the propanal chain. The terminal carbon of the chain contains the aldehyde functional group (-CHO).

A critical structural characteristic of this compound is the presence of a stereocenter, or chiral center, at the C2 position of the propanal chain—the carbon atom to which the methyl group is attached. This chirality means the molecule is not superimposable on its mirror image and can exist as a pair of enantiomers: (R)-3-(4-isobutylphenyl)-2-methylpropanal and (S)-3-(4-isobutylphenyl)-2-methylpropanal.

This is analogous to the chirality of ibuprofen, which also has a chiral center at the C2 position of its propanoic acid chain. It is well-established that only the (S)-enantiomer of ibuprofen possesses the desired anti-inflammatory activity. Consequently, the stereochemistry of precursors and related molecules is of significant academic and industrial interest. The synthesis of a single enantiomer (asymmetric synthesis) of chiral aldehydes like this compound presents a significant challenge and a key area of research in organic chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-(4-isobutylphenyl)propanal (Ibuprofen Aldehyde) lgcstandards.com | 3-(4-isobutyl-2-methylphenyl)propanal nih.gov |

| Molecular Formula | C₁₄H₂₀O | C₁₃H₁₈O | C₁₄H₂₀O |

| Molecular Weight | 204.31 g/mol | 190.28 g/mol | 204.31 g/mol |

| IUPAC Name | This compound | 2-(4-isobutylphenyl)propanal | 3-(4-isobutyl-2-methylphenyl)propanal |

| Chiral Center | Yes (at C2 of propanal chain) | Yes (at C2 of propanal chain) | No |

| Common Application | Research Chemical | Intermediate in Ibuprofen Synthesis | Fragrance Ingredient |

Overview of Key Research Areas Pertaining to this compound

Research pertaining to this compound can be broadly categorized into two main areas, largely inferred from its structural similarity to commercially significant molecules: fragrance science and synthetic chemistry.

Fragrance and Perfumery: Aromatic aldehydes are a cornerstone of the fragrance industry. alphaaromatics.comchemicalsafetyfacts.org A close structural isomer, 3-(4-isobutyl-2-methylphenyl)propanal, is a known perfume ingredient. nih.govgoogle.com This suggests that this compound is a candidate for investigation as a novel fragrance component. Research in this area would focus on its synthesis, purification, and the characterization of its olfactory properties (odor profile). The relationship between molecular structure and scent is a complex and active field of research, and novel aldehydes are constantly being evaluated for their potential to create new and interesting fragrance compositions.

Organic Synthesis and Medicinal Chemistry: As a structural analogue of the ibuprofen aldehyde, this compound is of interest as a model system or potential intermediate in synthetic chemistry. lgcstandards.comsynzeal.com Research may explore new synthetic pathways to construct its specific molecular architecture, particularly methods for controlling the stereochemistry at its chiral center. Furthermore, the aldehyde group is a versatile functional handle that can be transformed into a wide array of other functionalities. msu.edu This makes it a useful building block for synthesizing more complex target molecules, potentially including new pharmaceutical candidates or other biologically active compounds. Its study contributes to the fundamental understanding of reactivity and synthesis of substituted phenylalkanal systems.

Properties

IUPAC Name |

2-methyl-3-[4-(2-methylpropyl)phenyl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-11(2)8-13-4-6-14(7-5-13)9-12(3)10-15/h4-7,10-12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIXVKUWWOQREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052346 | |

| Record name | 3-(p-Cumenyl)-2-methylpropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanal, .alpha.-methyl-4-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6658-48-6 | |

| Record name | Silvial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6658-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanal, alpha-methyl-4-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006658486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal, .alpha.-methyl-4-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(p-Cumenyl)-2-methylpropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-cumenyl)-2-methylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 3 4 Isobutylphenyl 2 Methylpropanal

Established Synthetic Routes to 3-(4-Isobutylphenyl)-2-methylpropanal

The industrial production of this compound relies on robust and scalable synthetic routes that can be performed cost-effectively. These methods typically involve several chemical transformations starting from readily available materials.

The synthesis of this compound is generally accomplished through multi-step sequences that construct the substituted aromatic ring and the aldehyde side chain. One prominent strategy involves the initial synthesis of a key precursor, m-isobutyltoluene (3-methyl-1-isobutylbenzene), which already contains the required ortho-methyl and para-isobutyl substituents on the benzene (B151609) ring. google.comresearchgate.net This targeted precursor design is crucial for an economically viable and industrially scalable process. google.com

Common organic reactions employed in these multi-step syntheses include Friedel-Crafts reactions for alkylation or acylation of the aromatic ring, followed by reactions to build and modify the propanal side chain. libretexts.org For instance, a Friedel-Crafts acylation of m-isobutyltoluene with propanoyl chloride would yield a phenylpropanone intermediate. This ketone can then be subjected to further reactions, such as an aldol (B89426) condensation with formaldehyde (B43269) followed by hydrogenation, to introduce the C2-methyl group and form the final aldehyde.

Another established synthetic approach for related aromatic aldehydes is the Claisen-Schmidt condensation, which could be adapted for this synthesis. This would involve the reaction of a substituted benzaldehyde, such as 4-isobutyl-2-methylbenzaldehyde, with propanal under basic conditions to form an α,β-unsaturated aldehyde, which is then selectively hydrogenated to yield the saturated target aldehyde.

The development of these specific multi-step routes was partly driven by the need to create safer fragrance molecules. For example, the inclusion of an ortho-methyl group in the structure of this compound was a deliberate design choice to prevent in vivo metabolism to the corresponding benzoic acid, a metabolic pathway linked to toxicity in related compounds. researchgate.net

The selection of appropriate precursors is fundamental to the successful synthesis of this compound. The choice of starting material dictates the subsequent reaction pathway. Key precursors and intermediates are identified through careful analysis of synthetic routes using techniques like chromatography and mass spectrometry. nih.gov

A primary precursor for an efficient synthesis is m-isobutyltoluene , which serves as the foundational aromatic block. google.com An alternative starting material is isobutylbenzene , which would require subsequent ortho-methylation. google.com From these precursors, several key intermediates are generated en route to the final product.

| Precursor/Intermediate | Role in Synthesis |

| m-Isobutyltoluene | Starting material containing the pre-formed substituted benzene ring. google.com |

| Isobutylbenzene | Alternative starting material requiring subsequent ortho-methylation. google.com |

| 4-Isobutyl-2-methylbenzaldehyde | An intermediate that can be reacted via an aldol-type reaction to build the propanal side chain. |

| 2-(4-Isobutyl-2-methylphenyl)propan-1-one | A ketone intermediate formed via Friedel-Crafts acylation, which can be converted to the final aldehyde. |

| 3-(4-Isobutyl-2-methylphenyl)propenal | An α,β-unsaturated aldehyde intermediate formed via aldol condensation, requiring subsequent hydrogenation. |

| 2-(4-isobutylphenyl)propanoyl chloride | An acid chloride that can be reduced to the corresponding aldehyde. mdpi.com |

Enantioselective Synthesis of this compound Enantiomers

The C2 position of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. As enantiomers can have different biological and sensory properties, methods for their selective synthesis are highly valuable.

Catalytic asymmetric hydrogenation is a powerful method for establishing chirality and is a key approach for producing enantiomerically enriched amines and aldehydes. scholaris.canih.gov This technique involves the reduction of a prochiral double bond (C=C or C=O) using hydrogen gas in the presence of a chiral metal catalyst.

In the context of synthesizing a specific enantiomer of this compound, this approach would typically be applied to an α,β-unsaturated precursor, such as 3-(4-isobutyl-2-methylphenyl)propenal. The chiral catalyst directs the addition of hydrogen atoms across the double bond from a specific face, leading to a preponderance of one enantiomer over the other. The success of the hydrogenation can be hindered if the product amine or aldehyde binds to the catalyst, potentially poisoning it; however, this can sometimes be mitigated by acylating the product in situ. nih.gov

The core of catalytic asymmetric hydrogenation lies in the development and application of effective chiral catalysts. These are typically transition metal complexes containing chiral organic molecules as ligands. uni-regensburg.de Ruthenium, rhodium, and iridium are common metals used for these transformations. scholaris.ca

The choice of ligand is critical for achieving high enantioselectivity. Bidentate phosphine (B1218219) ligands, such as PhTRAP and TaniaPhos, have proven effective in various ruthenium- and iridium-catalyzed asymmetric hydrogenations. scholaris.canih.gov The development process often involves screening a library of catalysts to find the optimal combination of metal and ligand for a specific substrate. scholaris.ca

Beyond metal-based catalysts, chiral bifunctional organocatalysts, such as those derived from Cinchona alkaloids, have emerged as a powerful alternative. nih.gov These catalysts can possess both a basic site (like a tertiary amine) and a hydrogen-bonding donor group (like a urea (B33335) or hydroxyl group), which work in concert to activate the substrate and control the stereochemical outcome of the reaction. nih.gov

| Catalyst Type | Example Ligands/Structures | Application |

| Ruthenium Complexes | PhTRAP, Arene Amidoamine Ligands | Asymmetric hydrogenation of C=N and C=C bonds. scholaris.canih.gov |

| Iridium Complexes | TaniaPhos, P-Phos | Asymmetric direct hydrogenation (ADH) of unsaturated compounds. scholaris.ca |

| Rhodium Complexes | Cyclopentadienyl Amidoamino Ligands | Asymmetric transfer hydrogenation (ATH) of imines. scholaris.ca |

| Chiral Organocatalysts | Cinchona Alkaloid-Derived Ureas | Enantioselective aldol and cyclization reactions. nih.gov |

Achieving high stereoselectivity (measured as enantiomeric excess, or % ee) requires careful optimization of reaction parameters. The goal is to maximize the formation of the desired enantiomer while minimizing the formation of the other.

Key factors that are systematically varied during optimization include:

Catalyst and Ligand: As noted, screening various catalysts is the primary step. Even small changes to the ligand structure can significantly impact enantioselectivity. nih.gov

Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. For example, in one study, switching from dichloromethane (B109758) to toluene (B28343) improved the enantioselectivity of an organocatalyzed reaction from 34% ee to 73% ee. nih.gov

Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states leading to the two enantiomers.

Pressure: In gas-phase hydrogenations, the pressure of hydrogen gas can affect reaction rates and, in some cases, selectivity. scholaris.ca

Additives: The presence of additives, such as acids or bases, can dramatically influence catalytic activity and enantioselectivity. For instance, the addition of phosphoric acid was found to be crucial for a high-yielding, highly enantioselective hydrogenation using an Iridium-(S)-P-Phos catalyst. scholaris.ca

Through the systematic optimization of these variables, processes can be developed that provide the target chiral aldehyde in high yield and with excellent enantiomeric purity, often exceeding 95% ee. scholaris.canih.gov

Novel Synthetic Methodologies for this compound

The quest for efficient and sustainable methods to synthesize this compound has led to the exploration of various synthetic routes. Traditional methods often involve multi-step processes that may include reactions such as Friedel-Crafts acylation, followed by subsequent reduction and oxidation steps. However, recent advancements have focused on improving efficiency and selectivity.

One notable approach involves the regioselective introduction of a functional group into a dialkylbenzene precursor. For instance, the synthesis can commence from 3-methyl-1-isobutylbenzene. google.com A key challenge in such syntheses is controlling the position of the newly introduced functional group. Research has demonstrated methods to achieve a high ratio of the desired para-substituted product. google.com

In a comprehensive study on the scale-up synthesis of a structurally related fragrance ingredient, 3-(4-isobutyl-2-methylphenyl)propanal, several synthetic pathways were evaluated. researchgate.net These included routes starting from different precursors and employing reactions like electrophilic bromination followed by Grignard reaction and formylation. researchgate.net This highlights the iterative process of route scouting to identify the most efficient and scalable synthesis.

A distinct synthetic strategy for related structures involves the use of Hagemann's ester as a starting material. This approach allows for the systematic functionalization and construction of the substituted phenyl ring, offering a versatile platform for creating derivatives. researchgate.net

The fragrance industry is increasingly adopting green chemistry principles to minimize its environmental footprint. matec-conferences.org This involves a shift towards more sustainable practices, including the use of renewable raw materials, biocatalysis, and the reduction of hazardous waste. thglabs.commdpi.com While specific green synthesis routes for this compound are not extensively documented in dedicated publications, the general principles of green chemistry are highly relevant to its production.

Biocatalysis, for example, offers a powerful tool for developing more sustainable synthetic processes. matec-conferences.org The use of enzymes can lead to highly selective reactions under mild conditions, reducing energy consumption and the formation of by-products. researchgate.net For instance, the biocatalytic oxidation of alcohols to aldehydes presents a greener alternative to traditional chemical oxidants. mdpi.com The synthesis of related fragrance compounds, such as Lilybelle®, has successfully incorporated biocatalytic steps, demonstrating the potential of this approach. polimi.it

The use of green solvents is another key aspect of sustainable synthesis. matec-conferences.org Replacing conventional volatile organic compounds with alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of a chemical process.

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. matec-conferences.org Synthetic routes with high atom economy are inherently more efficient and generate less waste. The ideal synthesis would involve catalytic additions and rearrangements, minimizing the use of stoichiometric reagents that end up as waste.

Waste reduction in the fragrance industry is also being addressed through the upcycling of by-products and waste streams from other industries. thglabs.com For example, materials from the citrus and wine industries can be transformed into valuable fragrance ingredients. thglabs.comresearchgate.net While not directly applied to this compound in the reviewed literature, this circular economy approach represents a significant trend in sustainable fragrance production.

The choice of catalyst plays a crucial role in improving atom economy and reducing waste. The development of highly efficient and recyclable catalysts can lead to cleaner production processes with fewer purification steps. matec-conferences.org

The transition of a synthetic route from the laboratory to industrial production requires careful process research and scale-up studies. A detailed investigation into the multi-kilogram synthesis of the related compound, 3-(4-isobutyl-2-methylphenyl)propanal, provides valuable insights into the challenges and considerations involved. researchgate.net

The initial phase of process research often involves route scouting, where multiple potential synthetic pathways are evaluated based on factors such as yield, cost of raw materials, safety, and environmental impact. researchgate.net For the scaled-up synthesis of the aforementioned fragrance, routes involving carbonylation, Heck reaction, and Friedel-Crafts reaction were explored before selecting an optimal path. researchgate.net

The logistics of handling large quantities of solvents and reagents also become paramount at an industrial scale. The total volume of solvents required for a multi-kilogram production run can be substantial, emphasizing the need for efficient solvent recovery and recycling systems. researchgate.net

Derivatization Reactions Involving this compound

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions can modify the compound's physical, chemical, and biological properties.

The direct conversion of aldehydes to amides, known as oxidative amidation, is a significant transformation in organic synthesis. This reaction typically involves the in-situ formation of a hemiaminal from the aldehyde and an amine, which is then oxidized to the corresponding amide. researchgate.net Various catalytic systems have been developed to facilitate this transformation under mild conditions.

Recent research has highlighted the use of copper catalysts for the practical amidation of aldehydes. rsc.orgorganic-chemistry.org These methods often utilize readily available copper(I) salts in the presence of an oxidant. Lanthanide-based catalysts have also been shown to efficiently mediate the amidation of aldehydes with amines at room temperature, without the need for strong external oxidants. acs.org

While direct amidation of this compound is not specifically detailed, the general methodologies for aldehyde amidation are applicable. These reactions would allow for the synthesis of a diverse library of N-substituted amides derived from the parent aldehyde.

Other functional group transformations of the aldehyde are also possible. For instance, the aldehyde can be oxidized to the corresponding carboxylic acid, 2-(4-isobutylphenyl)propionic acid (ibuprofen), a well-known nonsteroidal anti-inflammatory drug. Conversely, reduction of the aldehyde would yield the corresponding alcohol, 3-(4-isobutylphenyl)-2-methylpropan-1-ol.

The synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a derivative of ibuprofen (B1674241), demonstrates the formation of an amide bond from a related carboxylic acid chloride. mdpi.com This highlights the potential for creating a variety of amide derivatives from the corresponding acid of this compound.

Advanced Analytical Methodologies for Research on 3 4 Isobutylphenyl 2 Methylpropanal

Chromatographic Techniques for Separation and Quantification in Research

Chromatography is a fundamental analytical technique used to separate mixtures into their individual components based on the differential distribution of the components between a stationary phase and a mobile phase. nih.gov For a compound like 3-(4-isobutylphenyl)-2-methylpropanal, various chromatographic methods are employed to handle different analytical challenges, from routine quantification to the complex separation of stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of aldehyde analysis, GC-MS provides high-resolution separation and definitive identification based on a compound's mass-to-charge ratio and fragmentation pattern. walshmedicalmedia.comresearchgate.net For aldehydes like this compound, which can be thermally sensitive, careful optimization of GC parameters is crucial.

Methodologies often involve derivatization to improve thermal stability and chromatographic behavior. nih.gov For instance, related impurities in pharmacopoeial analysis are sometimes determined by GC following a derivatization step. researchgate.netnih.gov The GC system separates the analyte from the sample matrix, and the mass spectrometer provides detailed structural information by generating a unique mass spectrum for the compound, which can be compared against spectral libraries for positive identification. walshmedicalmedia.comshimadzu.com High-temperature extraction using a headspace sampler can also be employed for sample preparation, offering a solvent-free method for analyzing extractables from matrices like pharmaceutical packaging. shimadzu.com

Table 1: Typical Parameters for GC-MS Analysis of Aldehydes

| Parameter | Description | Typical Setting/Value |

|---|---|---|

| Column | A high-resolution capillary column with a specific stationary phase is used for separation. | Often a fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID) with a non-polar or medium-polarity phase. |

| Carrier Gas | An inert gas that carries the sample through the column. | Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min). |

| Injection Mode | Method of introducing the sample into the GC. | Split/Splitless injection, depending on analyte concentration. |

| Temperature Program | A gradient of temperatures used to elute compounds. | Initial oven temperature around 50-70°C, ramped up to 250-300°C. |

| Ionization Mode | Method used to ionize the analyte in the mass spectrometer. | Electron Impact (EI) at 70 eV is common. walshmedicalmedia.com |

| Detector | The component that detects the mass-to-charge ratio of ions. | Quadrupole or Time-of-Flight (TOF) mass analyzer. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile or thermally unstable compounds. nih.gov For this compound and related substances, reversed-phase HPLC is frequently the method of choice. researchgate.netnih.gov

Research has demonstrated the development of novel reversed-phase HPLC methods for analyzing structurally similar impurities. researchgate.netnih.gov One such method utilized a carbon-coated zirconia stationary phase (Zr-CARB column) with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer. researchgate.netnih.gov To enhance sensitivity, especially for trace-level analysis, specialized detectors are employed. Fluorescence detection, for example, has been used effectively by selecting optimal excitation and emission wavelengths (e.g., 220 nm excitation and 285 nm emission for a related impurity). researchgate.netnih.gov This approach allows for highly sensitive and specific quantification, which is critical in purity assays and stability studies. researchgate.net

Table 2: Example HPLC Method Parameters for a Structurally Related Compound

| Parameter | Specification | Source |

|---|---|---|

| Stationary Phase | Zr-CARB column (150 mm x 4.6 mm i.d., 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile-phosphate buffer (pH 3.5, 25 mM) in a 38:62 (v/v) ratio | researchgate.netnih.gov |

| Flow Rate | 1.2 mL/min | researchgate.netnih.gov |

| Temperature | 80°C | researchgate.netnih.gov |

| Detection | Fluorescence | researchgate.netnih.gov |

| Excitation Wavelength | 220 nm | researchgate.netnih.gov |

| Emission Wavelength | 285 nm | researchgate.netnih.gov |

Since this compound possesses a chiral center at the C-2 position, it can exist as a pair of enantiomers. Enantiomers often have identical physical properties in an achiral environment but can exhibit different biological activities. eijppr.com Therefore, separating and quantifying the individual enantiomers is crucial. Chiral chromatography is the primary technique for this purpose.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of pharmaceuticals and their intermediates. nih.govnih.gov Another common type of CSP is based on cyclodextrins, which separate enantiomers through a mechanism known as inclusion complexing. nih.govsigmaaldrich.com The selection of the appropriate CSP and mobile phase is often determined through a screening process to achieve optimal resolution between the enantiomers. researchgate.net

Table 3: Common Chiral Stationary Phases (CSPs) for Pharmaceutical Analysis

| CSP Type | Chiral Selector Example | Separation Mechanism |

|---|---|---|

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Involves hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure. nih.gov |

| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Similar to cellulose derivatives, relies on forming transient diastereomeric complexes with the analytes. nih.govnih.gov |

| Cyclodextrin-Based | Hydroxypropyl-β-cyclodextrin | Based on the formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin. nih.govsigmaaldrich.com |

| Protein-Based | α1-acid glycoprotein (B1211001) (AGP) | Utilizes the complex 3D structure of the protein to create stereoselective binding sites for enantiomers. eijppr.comnih.gov |

Size-Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their hydrodynamic volume or size in solution. wikipedia.orgiupac.org The separation occurs as molecules pass through a column packed with porous beads; smaller molecules enter the pores and have a longer path, thus eluting later, while larger molecules are excluded from the pores and elute earlier. wikipedia.orgyoutube.com

While SEC is typically applied to large macromolecules like proteins and polymers, it has a specific role in the analysis of smaller molecules like this compound within complex matrices. wikipedia.orgnih.gov For example, in a pharmaceutical formulation, SEC can be used to separate the small-molecule active ingredient from high-molecular-weight excipients (e.g., polymers). This is particularly useful during formulation development or in quality control to analyze the unbound drug or to characterize the drug-polymer mixture without disruptive sample preparation. Recent advances in SEC include the development of columns with sub-3μm particles, which offer higher resolution and faster analysis times. nih.gov

Spectroscopic Characterization in Mechanistic and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules in solution. researchgate.netethernet.edu.et It provides a wealth of information by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). researchgate.net

For this compound, a combination of 1D and 2D NMR experiments is used to confirm its identity and structure.

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and neighboring protons (spin-spin splitting). For example, the spectrum would show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the isobutyl and methyl groups. docbrown.info

¹³C NMR: Shows the number of different carbon environments in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups. core.ac.uk

2D NMR: These experiments reveal correlations between nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out adjacent proton networks. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. numberanalytics.comcore.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons over two or three bonds. numberanalytics.comcore.ac.uk It is instrumental in connecting different fragments of the molecule, for example, linking the aldehyde group to the main alkyl chain and the isobutylphenyl group to the rest of the structure. core.ac.uk

By systematically analyzing the data from these experiments, researchers can piece together the complete, unambiguous structure of this compound. researchgate.net

Table 4: NMR Experiments for Structural Elucidation

| Experiment | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. | Identifies and quantifies protons in aromatic, aliphatic (isobutyl, methyl), and aldehyde groups. |

| ¹³C NMR / DEPT | Number and type (C, CH, CH₂, CH₃) of carbon atoms. | Confirms the carbon skeleton, including the carbonyl carbon of the aldehyde and the quaternary aromatic carbon. core.ac.uk |

| COSY | ¹H-¹H correlations through bonds (typically 2-3 bonds). | Establishes the connectivity within the isobutyl group and the -CH(CH₃)CHO fragment. numberanalytics.com |

| HSQC | Direct one-bond ¹H-¹³C correlations. | Assigns each proton to its corresponding carbon atom. numberanalytics.comcore.ac.uk |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds). | Connects the molecular fragments, such as linking the phenyl ring to the propanal chain. numberanalytics.comcore.ac.uk |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound in complex research samples. Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision, enabling the determination of its elemental composition. nih.gov This capability is crucial for distinguishing between isomers and other compounds that may have the same nominal mass but different exact masses.

The theoretical exact mass of the neutral molecule of this compound, with the chemical formula C₁₄H₂₀O, is calculated to be 204.151415257 Da. nih.gov HRMS techniques, such as those employing Orbitrap or Time-of-Flight (TOF) mass analyzers, can experimentally measure this mass with errors in the low parts-per-million (ppm) range. chemrxiv.org This high mass accuracy provides a high degree of confidence in the identification of the compound. nih.gov

For instance, in a research scenario, an unknown analyte detected in a water sample might show a protonated molecule [M+H]⁺ at an m/z that appears to be 205 on a low-resolution instrument. However, an HRMS analysis could measure the m/z with high precision, for example, as 205.1587. This value would then be used to calculate the neutral mass and compared against a database of theoretical exact masses. A match with the exact mass of this compound, within a narrow mass tolerance window (e.g., < 5 ppm), confirms its identity. This process is fundamental in non-targeted screening studies where thousands of chemicals may be present. chemrxiv.orgresearchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₂₀O | nih.gov |

| Theoretical Monoisotopic Mass | 204.151415257 Da | nih.gov |

| Typical HRMS Analyzer | Orbitrap, Time-of-Flight (TOF) | nih.govchemrxiv.org |

| Common Adducts in Positive ESI | [M+H]⁺, [M+Na]⁺ | |

| Common Adducts in Negative ESI | [M-H]⁻ |

Method Validation in Academic and Ecotoxicological Research Contexts

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jddtonline.info In academic and ecotoxicological research involving this compound, validating the analytical method is critical to ensure that the data generated on its occurrence, fate, and effects are reliable, accurate, and reproducible. d-nb.info Validation encompasses several key performance parameters. jddtonline.info

Linearity, Recovery, and Precision Parameters

Linearity establishes the relationship between the concentration of this compound and the analytical instrument's response over a defined range. nih.gov This is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The resulting data are plotted to create a calibration curve, and a linear regression is applied. For most chromatographic methods, a correlation coefficient (r²) of ≥ 0.99 is considered evidence of good linearity. researchgate.net

Recovery , a measure of accuracy, determines the efficiency of the entire analytical method, including sample extraction and preparation steps. researchgate.net It is assessed by analyzing "spiked" samples, where a known quantity of this compound is added to a blank matrix (e.g., clean water, sediment, or biological tissue) and processed. ikev.org The percentage of the analyte recovered is then calculated. Acceptable recovery is often in the range of 70-120%, depending on the complexity of the matrix and the concentration level. youtube.com

Precision refers to the closeness of agreement between repeated measurements of the same sample. jddtonline.info It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (within-day precision) and intermediate precision (between-day or inter-laboratory precision). nih.gov Typically, an RSD of < 15-20% is required, with stricter criteria (< 2%) often applied for system repeatability (multiple injections of the same standard). d-nb.infoikev.org

Table 2: Illustrative Method Validation Parameters for this compound Analysis

| Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional response to concentration. researchgate.net |

| Recovery (%) | 70 - 120% | Measures the accuracy and extraction efficiency of the method. youtube.com |

| Precision (RSD %) | < 15-20% | Assesses the random error and reproducibility of the method. d-nb.info |

Limits of Detection (LOD) and Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters in ecotoxicological research, as they define the lowest concentration of this compound that can be reliably detected and measured, respectively. nih.gov

The LOD is the smallest amount of the analyte that can be distinguished from the background noise of the instrument, but not necessarily quantified with acceptable accuracy and precision. nih.govnih.gov A common method for estimating the LOD is to determine the concentration that yields a signal-to-noise ratio (S/N) of 3:1. youtube.com

The LOQ is the lowest concentration of the analyte that can be quantitatively determined with a defined level of precision and accuracy. researchgate.net The LOQ is critical for reporting meaningful concentration data in environmental monitoring. It is often established as the concentration that produces a signal-to-noise ratio of 10:1 or by analyzing a series of low-level spiked samples and determining the concentration at which the RSD is within an acceptable range (e.g., ≤ 20%). d-nb.infoyoutube.com

For example, in a study monitoring the presence of this compound in surface water, the LOD might be determined to be 0.5 ng/L, while the LOQ is established at 2.0 ng/L. This indicates that while the compound can be detected between 0.5 and 2.0 ng/L, a reliable quantitative value can only be reported for concentrations at or above 2.0 ng/L.

Table 3: Methods for LOD and LOQ Determination

| Method | Description | Common Use |

| Signal-to-Noise (S/N) Ratio | The concentration at which the analyte's signal is 3 times (for LOD) or 10 times (for LOQ) the level of the baseline noise. youtube.com | Widely used in chromatography-based methods. |

| Calibration Curve Slope | Calculated from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. | A statistical approach providing a more robust estimation. d-nb.info |

| Fortified Blanks | Based on the standard deviation of results from multiple analyses of blank samples spiked at a low concentration. d-nb.info | Useful for accounting for variability in the entire analytical procedure. |

Assessment of Matrix Effects and Interferences in Research Samples

Matrix effects occur when co-extracted, endogenous components in a sample either suppress or enhance the instrument's response to the target analyte, in this case, this compound. chromatographytoday.com This can lead to significant errors in quantification if not properly addressed. These effects are a major challenge in ecotoxicological research, where samples like wastewater, sediment, and biological tissues are inherently complex. chromatographytoday.com

Assessment of matrix effects typically involves comparing the response of the analyte in a pure solvent standard to its response in a post-extraction spiked sample (a blank matrix extract to which the analyte is added after the extraction process). A significant difference between the two responses indicates the presence of matrix effects. chromatographytoday.com

Strategies to mitigate matrix effects include:

Sample Preparation: Employing robust cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering substances such as salts, proteins, and phospholipids. chromatographytoday.com

Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the analyte from co-eluting matrix components. chromatographytoday.com

Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard can effectively compensate for both signal suppression and enhancement, as it is affected by the matrix in the same way as the target analyte.

For instance, when analyzing for this compound in fish tissue, lipids are a major source of matrix interference. A dedicated lipid removal step during sample preparation would be crucial for achieving accurate quantification.

Environmental Fate and Degradation Studies of 3 4 Isobutylphenyl 2 Methylpropanal

Occurrence and Pathways in Environmental Compartments

The entry of 3-(4-isobutylphenyl)-2-methylpropanal into the environment is primarily linked to its use in personal care and household cleaning products. These products are typically washed down the drain, leading to the introduction of the compound into wastewater streams.

Presence in Aquatic and Atmospheric Systems

While specific monitoring data for this compound in aquatic and atmospheric systems is limited, its use in volatile applications such as perfumes suggests a potential for its release into the atmosphere. Compounds with similar applications are known to be present in indoor and outdoor air. The presence of this compound in wastewater treatment plant influents is highly probable due to its use in rinse-off products. Inadequate removal during wastewater treatment can lead to its discharge into surface waters.

Leaching and Atmospheric Deposition Mechanisms

The potential for this compound to leach from soil and enter groundwater is a key consideration for its environmental risk assessment. The leaching behavior of organic compounds in soil is influenced by factors such as soil type, organic carbon content, and the chemical's own properties. nih.govresearchgate.netisws.org.innoaa.govepa.gov For instance, studies on other organic compounds like ibuprofen (B1674241) have shown that leaching potential can be low in certain soils, suggesting that under specific conditions, these compounds may be retained in the upper soil layers. isws.org.in However, the mobility of a substance can vary significantly with soil composition. isws.org.innoaa.govepa.gov

Atmospheric deposition, both wet and dry, serves as a pathway for airborne pollutants to enter terrestrial and aquatic ecosystems. For fragrance compounds like this compound that are released into the atmosphere, deposition can contribute to their presence in locations distant from their original source. The atmospheric half-life of a chemical, which is influenced by reactions with hydroxyl radicals and ozone, is a critical factor in determining its potential for long-range transport and deposition. nih.govnih.gov

Chemical Degradation Mechanisms

The environmental persistence of this compound is determined by its susceptibility to various chemical degradation processes.

Oxidative Degradation Pathways

Photodegradation Kinetics and Products

Sunlight can play a crucial role in the degradation of organic compounds in the environment. The photodegradation of ibuprofen, for example, has been studied, revealing the formation of several photoproducts. nih.gov The rate of photodegradation and the nature of the products formed depend on factors such as the wavelength of light and the presence of photosensitizers. For this compound, it can be inferred that photolytic processes will likely contribute to its transformation in sunlit surface waters and in the atmosphere. The aldehyde functional group and the aromatic ring are both susceptible to photochemical reactions.

| Parameter | Value/Information |

| Photodegradation of Structurally Related Compounds (Ibuprofen) | Yields multiple degradation products including hydroxylated and carboxylated derivatives. nih.gov |

| General Photodegradation Mechanisms | Involves direct absorption of light or reaction with photochemically generated reactive species. The aldehyde and aromatic moieties are likely sites of transformation. |

Biotransformation Pathways

The microbial breakdown of this compound is a critical process in its removal from the environment, particularly in wastewater treatment plants and natural ecosystems. While specific studies on this compound are scarce, the biotransformation of other aromatic aldehydes has been documented.

Microorganisms, including bacteria and fungi, possess enzymes that can metabolize aromatic aldehydes through various pathways. researchgate.netnih.govnih.gov Common biotransformation reactions include the oxidation of the aldehyde group to a carboxylic acid and the reduction of the aldehyde to an alcohol. For example, Saccharomyces cerevisiae has been shown to biotransform various aromatic aldehydes. Fungi are also known to be effective in the biotransformation of a wide range of organic compounds. researchgate.netnih.gov In activated sludge, a complex microbial community is responsible for the degradation of organic pollutants, and it is expected that this compound would be subject to microbial metabolism within these systems. nih.gov

| Organism/System | Potential Transformation |

| Bacteria (general) | Oxidation of the aldehyde to 3-(4-isobutylphenyl)-2-methylpropanoic acid. Reduction of the aldehyde to 3-(4-isobutylphenyl)-2-methylpropan-1-ol. |

| Fungi (general) | Hydroxylation of the aromatic ring and/or alkyl side chain. Oxidation and reduction of the aldehyde group. researchgate.netnih.gov |

| Activated Sludge | A combination of the above pathways leading to partial or complete degradation. nih.gov |

Microbial Degradation in Environmental Systems

The microbial degradation of this compound in environmental systems such as soil and water is a key process in its environmental removal. While specific studies on this particular compound are limited, research on structurally similar aromatic aldehydes and alkyl-substituted aromatic compounds provides insights into its likely biodegradation pathways.

Microbial catabolism of aromatic compounds is a vital part of the carbon cycle and plays a significant role in the bioremediation of pollutants. nih.govresearchgate.net The degradation of aromatic hydrocarbons, particularly those with alkyl substitutions, is influenced by the structure of the alkyl side chain. Studies on other alkyl-substituted aromatic acids have shown that the degree of branching in the alkyl chain can affect the rate and extent of biodegradation, with more highly branched structures sometimes exhibiting greater persistence. nih.govresearchgate.net

The initial steps in the microbial degradation of aromatic aldehydes often involve the oxidation of the aldehyde group to a carboxylic acid. For instance, the aerobic biodegradation of nonylphenol ethoxylates, which also possess an alkylated phenol (B47542) structure, involves the carboxylation of the ethoxylate chain as an initiating step. nih.gov Following this, the aromatic ring is typically hydroxylated by mono- or dioxygenase enzymes, leading to the formation of catecholic intermediates. These intermediates are then susceptible to ring cleavage, either through ortho- or meta-cleavage pathways, which breaks down the aromatic structure into aliphatic compounds that can be further metabolized by microorganisms through central metabolic pathways like the Krebs cycle. nih.gov

Under anaerobic conditions, the degradation of aromatic compounds proceeds through different mechanisms. In the absence of oxygen, the aromatic ring is typically reduced prior to cleavage. nih.gov This process is often slower than aerobic degradation.

| Potential Degradation Step | Enzymes Involved (Hypothetical) | Resulting Intermediates (Hypothetical) | References |

| Oxidation of the aldehyde group | Aldehyde dehydrogenase | 3-(4-isobutylphenyl)-2-methylpropanoic acid | wikipedia.org |

| Hydroxylation of the aromatic ring | Monooxygenase, Dioxygenase | Hydroxylated derivatives of 3-(4-isobutylphenyl)-2-methylpropanoic acid | nih.gov |

| Aromatic ring cleavage | Catechol dioxygenase | Aliphatic dicarboxylic acids | nih.gov |

It is important to note that the actual degradation pathway and the microorganisms involved would need to be confirmed through specific experimental studies on this compound.

Metabolic Transformation in Non-Human Biological Systems

The metabolic transformation of this compound in non-human biological systems, such as aquatic organisms, is a critical factor in determining its potential for bioaccumulation and toxicity. As with microbial degradation, specific studies on this compound are scarce. However, research on the metabolism of other fragrance ingredients and xenobiotics in non-human organisms provides a general framework for its likely biotransformation.

In aquatic organisms, the metabolism of foreign compounds (xenobiotics) generally occurs in two phases. wikipedia.org Phase I reactions involve the introduction or exposure of polar functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes. wikipedia.org For an aldehyde like this compound, a likely initial metabolic step is the oxidation of the aldehyde group to a carboxylic acid, forming 3-(4-isobutylphenyl)-2-methylpropanoic acid. Further oxidation could occur on the isobutyl side chain or the aromatic ring.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to increase water solubility and facilitate excretion. wikipedia.org

Studies on the biotransformation of fragrance ingredients in rainbow trout have demonstrated the utility of in vitro methods, such as using liver S9 fractions, to predict in vivo bioconcentration factors (BCFs). nih.govnih.gov These studies indicate that many fragrance materials are metabolized at varying rates, which can significantly reduce their bioaccumulation potential. nih.gov

The table below outlines the probable metabolic transformations of this compound in non-human biological systems, based on general metabolic pathways for similar compounds.

| Metabolic Phase | Reaction Type | Potential Metabolites | References |

| Phase I | Oxidation (of aldehyde) | 3-(4-isobutylphenyl)-2-methylpropanoic acid | wikipedia.org |

| Phase I | Oxidation (of isobutyl group) | Hydroxylated derivatives on the isobutyl chain | wikipedia.org |

| Phase I | Oxidation (of aromatic ring) | Phenolic derivatives | wikipedia.org |

| Phase II | Conjugation | Glucuronide or sulfate conjugates of Phase I metabolites | wikipedia.org |

The actual metabolites and the rates of their formation would need to be determined through specific studies with relevant non-human organisms. The toxicity of algal-derived aldehydes to aquatic invertebrates has been shown to vary with the chemical structure, and the presence of other pollutants can have synergistic effects. nih.gov

Persistence and Environmental Implications in Research

The atmospheric lifetime of fragrance aldehydes can vary, influencing their transport and degradation. researchgate.net For instance, some aldehydes are known to be reactive and can be degraded by photochemical reactions in the atmosphere. nih.govdropofodor.com However, their continuous release from consumer products can lead to pseudo-persistence in aquatic environments.

The potential for bioaccumulation is a significant concern for lipophilic compounds like many fragrance ingredients. nih.govresearchgate.net Predictive models and in vitro studies are often used to estimate the bioconcentration factor (BCF) for these chemicals in the absence of in vivo data. nih.gov For fragrance ingredients with higher lipophilicity (log K(OW) values between 4.7 and 5.8), models that incorporate measured in vitro biotransformation rates have been shown to provide more accurate predictions of BCFs. nih.gov

While a specific environmental half-life for this compound is not documented in the reviewed literature, its structural characteristics—an aromatic ring with an alkyl substituent—suggest that it may have a degree of persistence. The degradation of alkylated aromatic compounds can be slower than that of their non-alkylated counterparts. nih.gov

Formation As a Byproduct or Impurity in Synthetic Processes

Origins and Mechanisms of Formation in Related Compound Syntheses

The formation of 3-(4-isobutylphenyl)-2-methylpropanal is intrinsically linked to the synthesis of its parent drug, Ibuprofen (B1674241). While not a principal intermediate in the most common manufacturing processes, its emergence as a byproduct can be understood by examining the reaction mechanisms involved, particularly in classical synthetic pathways.

The most relevant context for the formation of aldehyde impurities is the traditional Boots synthesis of Ibuprofen. This six-step process, while historically significant, is known for its lower atom economy compared to modern methods. scielo.br A key stage in the Boots process involves the formation of an aldehyde, specifically 2-(4-isobutylphenyl)propanal.

The established mechanism proceeds via a Darzens glycidic ester condensation. In this step, 4'-isobutylacetophenone (B122872) is reacted with ethyl chloroacetate (B1199739) in the presence of a base like sodium ethoxide. This reaction forms an α,β-epoxy ester, ethyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate. ewadirect.comresearchgate.net Subsequent acidic hydrolysis and decarboxylation of this epoxy ester lead to the formation of the principal aldehyde intermediate, 2-(4-isobutylphenyl)propanal. researchgate.netresearchgate.net

The formation of the isomeric byproduct, this compound, is not the primary pathway but can be postulated to occur through alternative rearrangement mechanisms of the glycidic ester intermediate under certain process conditions. Rearrangements in the Darzens condensation are known to be influenced by factors such as the nature of the reactants, the base employed, and the reaction temperature. A less-favored rearrangement could potentially lead to the formation of this isomeric aldehyde structure. Furthermore, isomerization of the primary 2-(4-isobutylphenyl)propanal intermediate to its more branched isomer could occur under specific pH or thermal stress conditions, although this specific transformation is not extensively documented in the primary literature for Ibuprofen synthesis.

Several factors during the synthesis can influence the formation of byproducts like this compound. In multi-step organic syntheses, precise control over reaction parameters is essential to maximize the yield of the desired product and minimize impurities.

Key influencing factors include:

Temperature: Thermal excursions can provide the energy for alternative reaction pathways or rearrangements to occur, leading to a higher proportion of isomeric impurities.

Catalyst/Reagent Stoichiometry: In the Boots process, the nature and amount of the base (e.g., sodium ethoxide) used in the Darzens condensation can affect the reaction's selectivity. Similarly, the concentration and type of acid (e.g., H₂SO₄) used for hydrolysis and decarboxylation can impact the stability of the aldehyde intermediate and promote side reactions. google.com

Reaction Time: Extended reaction times or holding times between steps can increase the likelihood of side reactions and degradation, potentially leading to the formation and accumulation of various impurities.

Strategies for Impurity Control and Mitigation in Research

The control of impurities is a fundamental aspect of pharmaceutical process development. For byproducts such as this compound, a combination of process optimization and robust analytical monitoring is employed.

The most effective strategy to prevent the formation of an impurity is to modify the synthetic process to avoid the conditions that generate it.

Adoption of "Greener" Synthesis Routes: The development of the BHC (Boots-Hoechst-Celanese) process represented a significant advancement in Ibuprofen synthesis. This three-step route proceeds through a different mechanism involving the hydrogenation of 1-(4-isobutylphenyl)ethan-1-one to an alcohol, followed by a palladium-catalyzed carbonylation. ewadirect.com This pathway completely bypasses the formation of the aldehyde intermediate central to the Boots process, thus eliminating the potential for generating this compound and its isomers. scielo.brewadirect.com The BHC process has a much higher atom economy (around 77%) compared to the Boots process (around 40%). scielo.br

Continuous Flow Synthesis: Modern approaches such as continuous-flow synthesis offer superior control over reaction parameters like temperature, pressure, and residence time. nih.gov By maintaining tight control, side reactions and byproduct formation can be significantly minimized. This technology allows for rapid optimization and can lead to higher purity products compared to traditional batch processing. nih.gov

Reaction Condition Optimization: For syntheses that do involve aldehyde intermediates, careful optimization of reaction conditions is critical. This includes screening different catalysts, solvents, and temperature profiles to identify a set of parameters that selectively favors the desired product and minimizes the generation of unwanted isomers and other byproducts. google.com

To control impurities, one must first be able to detect and quantify them accurately. Impurity profiling is a critical component of quality control in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of Ibuprofen and its related substances. researchgate.net Reverse-phase HPLC (RP-HPLC) methods are particularly effective for separating compounds with varying polarities. The development of a robust HPLC method capable of separating the main API from structurally similar impurities, including isomers like this compound, is essential.

Key aspects of analytical strategies include:

Method Development: Developing a method involves optimizing the column type, mobile phase composition, pH, flow rate, and detector wavelength to achieve baseline separation of all potential impurities. researchgate.netsigmaaldrich.com

Orthogonal Methods: Employing a second, different analytical technique (an orthogonal method) such as Gas Chromatography (GC) or Capillary Electrophoresis (CE) can help to ensure that no impurities are co-eluting with the main peak or other impurities in the primary method. researchgate.net

Validation: The chosen analytical methods must be rigorously validated according to ICH (International Council for Harmonisation) guidelines to demonstrate their specificity, linearity, accuracy, precision, and robustness. researchgate.net

The table below outlines typical parameters for an HPLC method used for Ibuprofen impurity profiling.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Ascentis® Express C18 (150 x 4.6 mm, 2.7 µm) | Provides separation based on hydrophobicity. sigmaaldrich.com |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Aqueous component of the mobile phase, controls pH. sigmaaldrich.com |

| Mobile Phase B | 0.1% Phosphoric Acid in Acetonitrile (B52724) | Organic modifier to elute compounds from the column. sigmaaldrich.com |

| Gradient | Time-based change in %A and %B | Allows for the separation of compounds with a wide range of polarities. sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. researchgate.net |

| Column Temperature | 30-40 °C | Affects separation efficiency and peak shape. researchgate.netsigmaaldrich.com |

| Detection | UV at 214 nm or 220 nm | Wavelength at which Ibuprofen and its impurities absorb light for detection. researchgate.netsigmaaldrich.com |

Computational and Theoretical Studies on 3 4 Isobutylphenyl 2 Methylpropanal

Quantum Chemical Calculations for Structural Elucidation and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the behavior of electrons within a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict the geometric and electronic properties of organic compounds. For a molecule like 3-(4-isobutylphenyl)-2-methylpropanal, these calculations can determine the most stable three-dimensional arrangement of its atoms (geometry optimization), as well as its vibrational frequencies, which can be correlated with experimental infrared and Raman spectra. core.ac.ukresearchgate.net

DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVTZ, have been shown to provide a good balance between computational cost and accuracy for molecules of this size. researchgate.netmdpi.com Such calculations are crucial for confirming the structure and understanding the underlying energetic landscape of the molecule.

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can compute several electronic descriptors that help predict how this compound will interact with other chemical species.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com For related ibuprofen (B1674241) derivatives, DFT calculations have been used to determine these values, suggesting that such analysis for ibuprofenal would yield valuable insights into its electronic behavior. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP would highlight the electronegative oxygen atom of the carbonyl group as a site of negative potential, making it a likely target for electrophilic attack or hydrogen bonding. researchgate.net

Below is an interactive table showing typical theoretical data that could be obtained for this compound using DFT calculations.

| Calculated Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | ~2.7 D |

| Molecular Electrostatic Potential (MEP) | Minimum (red, nucleophilic) / Maximum (blue, electrophilic) | Min: ~ -0.04 a.u. (near C=O) / Max: ~ +0.03 a.u. |

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the static nature of a molecule, molecular modeling and dynamics (MD) simulations provide insight into its dynamic behavior. tandfonline.com MD simulations model the physical movements of atoms and molecules over time, governed by a force field. This approach is essential for understanding the conformational flexibility of a molecule like this compound, which has several rotatable single bonds. Simulations can reveal how the molecule behaves in different environments, such as in aqueous solution or near a biological membrane.

The key dihedral angles that define the conformation include:

The bond connecting the isobutyl group to the phenyl ring.

The bond connecting the propanal moiety to the phenyl ring.

Rotation around the C-C bond of the propanal backbone.

Furthermore, the molecule possesses a chiral center at the second carbon (C2) of the propanal chain, meaning it exists as two non-superimposable mirror images: the (R) and (S) enantiomers. Computational studies can elucidate the distinct conformational preferences of each enantiomer, which is critical as different stereoisomers often exhibit different biological activities. Detailed conformational studies on the parent drug ibuprofen have revealed that the relative orientation of the substituent groups has a measurable impact on conformational stability. core.ac.uk

The following interactive table illustrates hypothetical data from a conformational analysis of one of the enantiomers.

| Conformer ID | Dihedral Angle 1 (C-C-C-C) | Dihedral Angle 2 (Ar-C-C=O) | Relative Energy (kJ/mol) | Room Temp. Population (%) |

| Conf-A | 60° | 120° | 0.00 | 70% |

| Conf-B | 180° | 120° | 4.5 | 15% |

| Conf-C | 60° | -60° | 5.5 | 10% |

| Conf-D | 180° | -60° | 9.0 | 5% |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. For this compound, this could involve studying its metabolic transformations. For example, its oxidation to the corresponding carboxylic acid, ibuprofen, is a plausible metabolic pathway. biorxiv.orgresearchgate.net

Using DFT, one could model this oxidation process, calculating the energy profile for the reaction. This would reveal the structure of the transition state and the energetic barrier that must be overcome, providing a detailed molecular-level understanding of the reaction mechanism. Such studies have been performed for a wide variety of organic reactions, including cycloadditions and rearrangements, demonstrating the power of these methods to explain experimental outcomes.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. google.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. google.com

To build a QSAR model for analogues of this compound, one would first synthesize a series of related compounds with variations in their structure. After measuring a specific biological activity for each compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties:

Steric descriptors: Related to the size and shape of the molecule.

Electronic descriptors: Such as atomic charges and dipole moment.

Hydrophobic descriptors: Like the logarithm of the octanol/water partition coefficient (logP).

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates a combination of these descriptors with the observed activity. A robust QSAR model, validated statistically (e.g., by a high correlation coefficient R² and predictive R²), can then be used to guide the design of new compounds with potentially enhanced activity. tandfonline.com

The table below shows an example of a generic QSAR model equation.

| QSAR Model Component | Description |

| Model Equation | log(1/IC50) = 0.75(logP) - 0.21(V_steric) + 1.5 |

| Dependent Variable | log(1/IC50) (a measure of biological activity) |

| Independent Variables | logP (hydrophobicity), V_steric (a steric parameter) |

| Statistical Parameters | R² = 0.91 (Goodness of fit), Q² = 0.75 (Predictive ability) |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of fragrance aldehydes is evolving, with a significant push towards "green chemistry" to minimize environmental impact. chemistryjournals.netnih.gov Research in this area is focused on creating eco-friendly and efficient methods for producing compounds like 3-(4-isobutylphenyl)-2-methylpropanal and its analogs.

Key Research Areas:

Biocatalysis: This approach uses enzymes as catalysts, which are biodegradable and operate under mild conditions, reducing energy consumption and hazardous waste. polimi.itnih.gov The use of microorganisms or isolated enzymes for the synthesis of aldehydes is a promising alternative to conventional chemical methods. nih.gov For instance, biocatalytic processes can convert lipid substrates from vegetable oils into valuable aldehydes. mdpi.com This includes the use of enzymes like lipases and oxidases to produce aldehyde and ketone flavors from fatty alcohols. researchgate.net

Renewable Feedstocks: There is a growing interest in using renewable starting materials, such as by-products from the citrus industry, to synthesize fragrance compounds. polimi.it This strategy not only reduces reliance on petrochemicals but also adds value to agricultural waste streams.

Process Intensification: Techniques like continuous flow chemistry and microwave-assisted synthesis are being explored to improve reaction efficiency, reduce waste, and shorten production times compared to traditional batch processes. chemistryjournals.netrsc.org The greener synthesis route for the related compound ibuprofen (B1674241), developed by the BHC Company, serves as a prime example of how catalytic processes can significantly improve atom economy and reduce waste. chemistryjournals.netresearchgate.net

| Synthesis Strategy | Core Principle | Potential Advantages |

| Biocatalysis | Use of enzymes or whole-cell microorganisms as catalysts. | High selectivity, mild reaction conditions, lower energy use, biodegradable catalysts. polimi.itnih.gov |

| Renewable Feedstocks | Utilization of plant-based materials (e.g., citrus by-products) as starting materials. polimi.it | Reduced dependence on fossil fuels, valorization of waste streams, improved sustainability. |

| Flow Chemistry | Continuous pumping of reactants through a reactor. chemistryjournals.net | Enhanced reaction control, improved safety, easier scalability, higher yields. |

| Microwave-Assisted Synthesis | Use of microwave radiation to heat reactions. chemistryjournals.net | Rapid heating, shorter reaction times, often results in higher product purity. chemistryjournals.net |

Advanced Environmental Monitoring and Remediation Technologies